molecular formula C14H10BrN3O3S2 B11317391 6-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide

6-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11317391
M. Wt: 412.3 g/mol
InChI Key: NRGMPTJRDROGAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a bromine atom, an ethylsulfanyl group, a thiadiazole ring, and a chromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the chromene core, followed by the introduction of the bromine atom through bromination reactions. The thiadiazole ring is then constructed via cyclization reactions involving appropriate precursors. Finally, the ethylsulfanyl group is introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve consistent production.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group yields sulfoxides or sulfones, while substitution of the bromine atom with an amine results in the corresponding amine derivative.

Scientific Research Applications

6-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological activities, such as antimicrobial, anti-inflammatory, or anticancer properties, which are being explored in preclinical studies.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its chemical reactivity and stability.

Mechanism of Action

The mechanism of action of 6-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring and chromene core are known to interact with enzymes and receptors, modulating their activity. The bromine atom and ethylsulfanyl group may also contribute to the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide: Similar structure but with a benzamide core instead of a chromene core.

    6-bromo-1,3-benzodioxol-5-yl-3-(ethylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine: Contains a benzodioxole ring and a triazino-benzoxazepine core.

Uniqueness

6-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of a chromene core with a thiadiazole ring and an ethylsulfanyl group. This unique structure imparts distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Properties

Molecular Formula

C14H10BrN3O3S2

Molecular Weight

412.3 g/mol

IUPAC Name

6-bromo-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C14H10BrN3O3S2/c1-2-22-14-18-17-13(23-14)16-12(20)11-6-9(19)8-5-7(15)3-4-10(8)21-11/h3-6H,2H2,1H3,(H,16,17,20)

InChI Key

NRGMPTJRDROGAW-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.